Cas no 89940-48-7 (1-Heptanol, 7-iodo-)

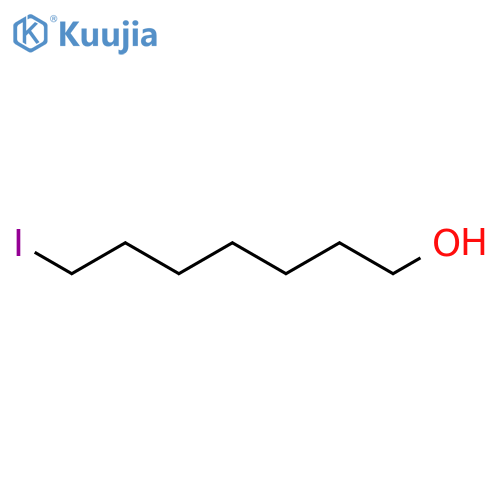

1-Heptanol, 7-iodo- structure

商品名:1-Heptanol, 7-iodo-

CAS番号:89940-48-7

MF:C7H15IO

メガワット:242.097874879837

CID:841727

1-Heptanol, 7-iodo- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748227-5g |

7-Iodoheptan-1-ol |

89940-48-7 | 98% | 5g |

¥29800.00 | 2024-04-26 | |

| Key Organics Ltd | MS-21649-5G |

7-Iodoheptan-1-ol |

89940-48-7 | >95% | 5g |

£1704.00 | 2025-02-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748227-1g |

7-Iodoheptan-1-ol |

89940-48-7 | 98% | 1g |

¥9856.00 | 2024-04-26 |

1-Heptanol, 7-iodo- 関連文献

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

89940-48-7 (1-Heptanol, 7-iodo-) 関連製品

- 57395-49-0(1-Decanol, 10-iodo-)

- 40145-10-6(1-Hexanol, 6-iodo-)

- 67133-88-4(1-Pentanol, 5-iodo-)

- 79918-35-7(1-Octanol, 8-iodo-)

- 3210-08-0(4-iodobutan-1-ol)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:89940-48-7)7-iodo-1-heptanol

清らかである:99%

はかる:200KG

価格 ($):問い合わせ